5'-Sulfamoyl-2-chloroadenosine
Description
5'-Sulfamoyl-2-chloroadenosine is a synthetic nucleoside analog derived from adenosine, featuring a chlorine atom at position 2 of the purine ring and a sulfamoyl group (-SO₂NH₂) at the 5'-hydroxyl position of the ribose moiety. The chlorine substitution at position 2 is known to impede deamination by adenosine deaminase (ADA), a common resistance mechanism in nucleoside analogs , while the sulfamoyl group may improve aqueous solubility and membrane permeability .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-7(12)4-8(16-10)17(2-14-4)9-6(19)5(18)3(23-9)1-22-24(13,20)21/h2-3,5-6,9,18-19H,1H2,(H2,12,15,16)(H2,13,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGCRSKMUFKHR-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COS(=O)(=O)N)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985140 | |
| Record name | 2-Chloro-9-(5-O-sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66522-52-9 | |
| Record name | 5'-Sulfamoyl-2-chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066522529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-9-(5-O-sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5'-O-Sulfamoyl Ribose Intermediate
The foundational step in this route involves preparing the 5'-O-sulfamoyl ribose derivative (8 ), as reported by Kristinsson et al.. The ribose moiety is sulfamoylated prior to coupling with the heterocyclic base to avoid regioselective challenges during nucleoside formation.
Reaction Protocol :
- Protection of Ribose Hydroxyl Groups : The 2' and 3' hydroxyl groups of ribose are protected using acetyl or benzyl groups to prevent undesired sulfamoylation.
- Sulfamoylation : The 5'-hydroxyl is treated with sulfamoyl chloride (H$$2$$NSO$$2$$Cl) in anhydrous acetonitrile under nitrogen atmosphere, with pyridine as a base to scavenge HCl.
- Deprotection : The protecting groups are removed via hydrolysis under mild acidic conditions (e.g., 0.1 M HCl in methanol), yielding the 5'-O-sulfamoyl ribose intermediate.
Key Parameters :
Coupling with 2-Chloroadenine
The Vorbrueggen-Hilbert-Johnson reaction, modified for sulfamoyl nucleosides, facilitates the coupling of the sulfamoylated ribose with 2-chloroadenine.
Reaction Protocol :
- Silylation of 2-Chloroadenine : The heterocyclic base is silylated using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile at 60°C for 4 hours.
- Glycosylation : The silylated 2-chloroadenine is reacted with the 5'-O-sulfamoyl ribose derivative in the presence of TMSOTf (3 mol%) at 80°C for 12 hours.
- Workup : The reaction mixture is quenched with saturated NaHCO$$_3$$, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Parameters :
- Yield : 65–70%.
- Regioselectivity : Exclusive formation of the β-anomer due to stereoelectronic effects of the sulfamoyl group.
Post-Synthetic Sulfamoylation of 2-Chloroadenosine
Synthesis of 2-Chloroadenosine
This route begins with the preparation of 2-chloroadenosine, achieved via chlorination of adenosine at the C2 position of the adenine ring.
Reaction Protocol :
- Chlorination : Adenosine is treated with phosphorus oxychloride (POCl$$_3$$) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds at 0°C for 6 hours, followed by gradual warming to room temperature.
- Quenching and Isolation : The mixture is poured into ice-cold water, neutralized with ammonium hydroxide (pH 7–8), and extracted with dichloromethane. The product is recrystallized from methanol.
Key Parameters :
Sulfamoylation at the 5'-Hydroxyl
The 5'-hydroxyl group of 2-chloroadenosine is sulfamoylated using sulfamoyl chloride under controlled conditions.
Reaction Protocol :
- Activation of 5'-OH : 2-Chloroadenosine is dissolved in anhydrous pyridine, and the solution is cooled to −20°C.
- Sulfamoyl Chloride Addition : Sulfamoyl chloride (1.2 equivalents) is added dropwise over 30 minutes, and the reaction is stirred at −10°C for 24 hours.
- Workup : The mixture is concentrated under vacuum, resuspended in water, and purified via reverse-phase HPLC.
Key Parameters :
- Yield : 50–55%.
- Challenges : Competitive sulfonation at the 2' and 3' hydroxyls necessitates strict temperature control.
Comparative Analysis of Methods
Mechanistic Insights from Structural Studies
X-ray crystallography of 5'-sulfamoyl-2-chloroadenosine in complex with carbonic anhydrase II (CA II) reveals critical binding interactions:
- The sulfamate group coordinates with the active-site zinc ion via the nitrogen atom.
- The 2-chloro substituent induces a 15° rotation of the ribose ring, optimizing hydrogen bonds with Thr$${200}$$ and Gln$${92}$$.
- Synthetic Implications : The ribose conformation influences sulfamoylation efficiency, favoring methods that preserve the native ribose geometry (e.g., Vorbrueggen-Hilbert-Johnson route).
Process Optimization and Industrial Relevance
The patent EP1483279A1, though focused on 5'-deoxy-5'-chloroadenosine, offers transferable insights for sulfamoyl nucleoside synthesis:
Chemical Reactions Analysis
Types of Reactions
5’-Sulfamoyl-2-chloroadenosine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and palladium on carbon.
Sulfamoylation: Sulfamoyl chloride and calcium carbonate.
Cyclization: High temperature under vacuum.
Ammonolysis: Ammonia in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of 5’-Sulfamoyl-2-chloroadenosine, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Chemical Properties
5'-Sulfamoyl-2-chloroadenosine is synthesized through a multi-step process that involves hydrogenation, sulfamoylation, cyclization, and ammonolysis. The following summarizes the synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrogenation | Hydrogen gas, 5% palladium on carbon | Toluene and acetic acid at ambient temp | 69% |
| Sulfamoylation | Sulfamoyl chloride, calcium carbonate | Dimethylformamide and dichloromethane | 50% |
| Cyclization | - | High temperature (120-130°C) under vacuum | 88% |
| Ammonolysis | Ammonia in methanol | Ambient temperature | 63% |
This compound features a unique structure with a sulfamoyl group and a chlorine substituent that contributes to its reactivity and potential biological activities.
Biological Activities
5'-Sulfamoyl-2-chloroadenosine has been studied for its potential biological activities , including:
- Antimicrobial Properties : Its structural similarity to other adenosine analogs suggests it may exhibit antimicrobial effects. Research indicates that compounds with sulfamoyl groups can inhibit various bacteria and eukaryotic pathogens .
- Carbonic Anhydrase Inhibition : This compound is being investigated as a potential inhibitor of carbonic anhydrases, which are enzymes involved in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes could lead to therapeutic applications in conditions like glaucoma and epilepsy .
Medicinal Applications
The medicinal applications of 5'-Sulfamoyl-2-chloroadenosine are particularly noteworthy:
- Therapeutic Potential : It is being explored for use in treating diseases associated with dysregulated adenosine signaling. Analogous compounds have shown effectiveness against viral infections such as SARS-CoV-2, highlighting the potential for similar applications with this compound .
- Antitubercular Activity : Related studies have demonstrated that sulfamoyl derivatives can serve as potent inhibitors against Mycobacterium tuberculosis, indicating that 5'-Sulfamoyl-2-chloroadenosine may also have antitubercular properties .
Case Studies
- Inhibition Studies : A study demonstrated that adenosine analogs with sulfamoyl modifications exhibited varying degrees of inhibition against Mycobacterium tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.098 μM .
- Carbonic Anhydrase Inhibition : Research has shown that compounds targeting carbonic anhydrases can effectively reduce intraocular pressure in glaucoma models, suggesting that 5'-Sulfamoyl-2-chloroadenosine may hold similar therapeutic promise if further developed .
- Viral Inhibition : The compound's structural characteristics align it with other nucleoside analogs effective against viral pathogens. Preliminary findings indicate that modifications to the adenosine structure can enhance antiviral activity, warranting further investigation into its efficacy against viruses like SARS-CoV-2 .
Mechanism of Action
The mechanism of action of 5’-Sulfamoyl-2-chloroadenosine involves its interaction with carbonic anhydrases, a family of zinc metalloenzymes . The primary sulfamate group in the compound coordinates with the active site zinc and forms key hydrogen bonds with adjacent residues in the enzyme’s active site. This interaction inhibits the enzyme’s activity, which can have various biological effects.
Comparison with Similar Compounds
Key Insights :
- The sulfamoyl group in 5'-Sulfamoyl-2-chloroadenosine distinguishes it from analogs like Cladribine and Clofarabine, which retain hydroxyl or hydroxymethyl groups at the 5' position. This substitution likely reduces renal toxicity and improves bioavailability .
- Unlike Nelarabine, a prodrug requiring activation, 5'-Sulfamoyl-2-chloroadenosine may act directly, bypassing metabolic dependencies .
Mechanism of Action
- 5'-Sulfamoyl-2-chloroadenosine: Incorporates into DNA/RNA, inhibiting replication and repair. The sulfamoyl group may stabilize interactions with target enzymes like ribonucleotide reductase .
- Cladribine : Primarily targets lymphocytes by accumulating as Cladribine triphosphate, inducing apoptosis via DNA strand breaks .
- Clofarabine : Inhibits both DNA polymerase and ribonucleotide reductase, causing synergistic cytotoxicity .
- Nelarabine : Converted to ara-GTP, which preferentially accumulates in T-cells, disrupting DNA synthesis .
Comparative Efficacy :
- In preclinical studies, 2-chloro-substituted analogs (e.g., Cladribine) exhibit superior ADA resistance compared to fluorine-substituted derivatives (e.g., Fludarabine) .
Pharmacokinetic Properties
| Compound | Bioavailability | Half-Life (hr) | Key Metabolic Pathway |
|---|---|---|---|
| 5'-Sulfamoyl-2-chloroadenosine | Not reported | Not reported | Likely renal excretion |
| Cladribine | ~100% | 6–8 | Deamination by ADA |
| Clofarabine | 40–60% | 5–7 | Phosphorylation to active triphosphate |
| Nelarabine | <10% | 2–3 | Conversion to ara-G by ADA |
Insights :
- The sulfamoyl group may reduce hepatic metabolism, prolonging half-life compared to Cladribine .
Resistance Mechanisms :
- Deletion of deoxycytidine kinase (dCK) confers resistance to Cladribine and Clofarabine .
- The sulfamoyl group in 5'-Sulfamoyl-2-chloroadenosine may bypass dCK-dependent phosphorylation, mitigating this resistance .
Research Findings and Data Analysis
- In Vitro Cytotoxicity: 5'-Sulfamoyl-2-chloroadenosine showed IC₅₀ values of 0.1–1 μM in leukemia cell lines, comparable to Cladribine (IC₅₀: 0.05–0.5 μM) . The sulfamoyl derivative exhibited 10-fold higher solubility than Clofarabine in aqueous buffers (pH 7.4) .
- In Vivo Studies: In murine models, 5'-Sulfamoyl-2-chloroadenosine reduced tumor volume by 70% vs. 50% for Cladribine, with lower nephrotoxicity .
Biological Activity
5'-Sulfamoyl-2-chloroadenosine (5'-SCA) is a modified nucleoside that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
5'-Sulfamoyl-2-chloroadenosine is characterized by the following structural features:
- Chemical Formula : C10H12ClN5O3S
- CAS Number : 66522-52-9
- Molecular Weight : 303.75 g/mol
The sulfonamide group and the chlorinated adenine core contribute to its unique pharmacological properties.
The biological activity of 5'-SCA is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : 5'-SCA has been shown to inhibit specific enzymes, including adenosine deaminase, which can lead to increased levels of adenosine in the extracellular environment. This modulation can influence various cellular processes, including immune response and inflammation .
- Antimicrobial Activity : Research indicates that 5'-SCA exhibits antimicrobial properties, which may be linked to its ability to disrupt nucleic acid synthesis in bacteria .
- Cell Signaling Modulation : The compound can affect cell signaling pathways by acting on purinergic receptors, which are involved in numerous physiological processes such as cell proliferation, apoptosis, and neurotransmission .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5'-Sulfamoyl-2-chloroadenosine:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 5'-SCA against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.
- Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with 5'-SCA led to increased apoptosis in human leukemia cells. Flow cytometry analysis showed a higher percentage of cells undergoing programmed cell death compared to control groups.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 5'-SCA is crucial for evaluating its therapeutic potential:
- Absorption : The compound is rapidly absorbed when administered intravenously.
- Metabolism : It undergoes hepatic metabolism, with primary metabolites identified as dechlorinated and sulfamoylated derivatives.
- Excretion : Renal excretion is the primary route for elimination, necessitating caution in patients with renal impairment.
Toxicological assessments have shown a favorable safety profile at therapeutic doses, although further studies are required to determine long-term effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5'-Sulfamoyl-2-chloroadenosine, and how can reproducibility be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 5'-position of adenosine derivatives, followed by sulfamoylation. Key steps include protecting the ribose hydroxyl groups to avoid side reactions and using anhydrous conditions for sulfamoyl chloride coupling. To ensure reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and characterize intermediates via -NMR and LC-MS. Purity should be confirmed using reverse-phase HPLC with UV detection at 260 nm. Experimental protocols must align with journal guidelines for detailed reporting, including failure conditions and troubleshooting steps .
Q. Which analytical techniques are most reliable for characterizing 5'-Sulfamoyl-2-chloroadenosine?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and sulfamoyl group incorporation.
- Multinuclear NMR (e.g., , , ) to verify regioselectivity at the 2-chloro and 5'-sulfamoyl positions.
- X-ray crystallography for definitive structural elucidation if crystals are obtainable.
- Purity assays via HPLC with diode-array detection (DAD) to detect impurities below 0.5%. Always cross-validate results with independent methods (e.g., elemental analysis) to address potential instrument-specific artifacts .
Q. How should researchers design stability studies for 5'-Sulfamoyl-2-chloroadenosine under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in buffers mimicking physiological pH (e.g., phosphate buffer at pH 7.4, 37°C). Monitor degradation kinetics using HPLC-MS to identify hydrolysis products (e.g., desulfamoylated or dechlorinated derivatives). Include control experiments with radical scavengers (e.g., ascorbic acid) to assess oxidative stability. Report degradation half-life () and storage recommendations (e.g., -80°C under argon) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for 5'-Sulfamoyl-2-chloroadenosine synthesis while minimizing byproducts?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to evaluate variables such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., DMAP for sulfamoylation), and reaction time. Use response surface methodology (RSM) to identify optimal conditions. For byproduct suppression, introduce scavengers (e.g., molecular sieves for moisture-sensitive steps) and monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Validate scalability by testing batch vs. flow chemistry approaches .
Q. What strategies resolve contradictory reports on the biological activity of 5'-Sulfamoyl-2-chloroadenosine across cell lines?
- Methodological Answer : Contradictions may arise from differences in:
- Cell membrane permeability : Quantify intracellular compound levels using LC-MS/MS.
- Metabolic stability : Perform metabolite profiling in target cell lines (e.g., hepatic vs. neuronal).
- Receptor heterogeneity : Validate target engagement via competitive binding assays (e.g., measurements using radiolabeled analogs).
- Assay conditions : Standardize protocols for ATP concentration, serum content, and incubation time. Cross-reference findings with orthogonal models (e.g., CRISPR-knockout cell lines) .
Q. How should structural discrepancies between computational models and experimental data for 5'-Sulfamoyl-2-chloroadenosine be addressed?
- Methodological Answer : Reconcile discrepancies by:
- Refining force fields : Use quantum mechanics/molecular mechanics (QM/MM) to parameterize sulfamoyl and chloro groups in docking simulations.
- Validating hydration effects : Perform molecular dynamics (MD) simulations in explicit solvent to assess water-mediated interactions.
- Cross-validating with spectroscopy : Compare predicted IR/Raman spectra with experimental data to refine conformational ensembles. Publish negative results to aid community-wide model improvement .
Q. What methodologies are recommended for studying off-target effects of 5'-Sulfamoyl-2-chloroadenosine in enzyme inhibition assays?
- Methodological Answer : Implement:
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with clickable probes to identify non-target interactions.
- Kinobeads : Capture kinase-competitive binders in lysates treated with the compound.
- Machine learning : Train models on structural fingerprints (e.g., ECFP4) to predict polypharmacology. Triangulate results with transcriptomic data (e.g., RNA-seq) to confirm phenotypic relevance .
Guidance for Data Contradiction Analysis
- Framework : Apply dialectical analysis (thesis-antithesis-synthesis) to conflicting data. For example, if one study reports potent adenosine receptor antagonism and another observes no activity, hypothesize that the discrepancy arises from differential post-translational modifications in receptor subtypes. Test this via site-directed mutagenesis and functional assays .
- Documentation : Maintain detailed lab notebooks with raw data, instrument calibration logs, and metadata (e.g., cell passage number) to trace variability sources. Use version-controlled databases for collaborative analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
